molecular formula C17H18N2O B2604619 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone CAS No. 861206-57-7

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone

Cat. No.: B2604619
CAS No.: 861206-57-7
M. Wt: 266.344
InChI Key: KZWBYPASTVGJGO-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is a complex organic compound that features both indole and pyridinone moieties. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The pyridinone ring adds further chemical versatility, making this compound of interest in multiple scientific fields.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

The pyridinone ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, the reaction of a 2,3-dimethylpyridine derivative with an indole-3-ethylamine under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone is unique due to the combination of indole and pyridinone rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-13(2)19(10-8-17(12)20)9-7-14-11-18-16-6-4-3-5-15(14)16/h3-6,8,10-11,18H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWBYPASTVGJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)CCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321433
Record name 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-57-7
Record name 1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylpyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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